molecular formula C21H20N4O2 B2635938 2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933021-00-2

2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2635938
CAS No.: 933021-00-2
M. Wt: 360.417
InChI Key: YSDFTGXIDDHEQM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural versatility and bioactivity. The molecule features:

  • Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 5, and 5.
  • Substituents: 2-Methoxyphenyl at position 2. 5-Methyl at position 4. N-(4-Methoxyphenyl)amine at position 6. The methoxy groups enhance solubility and modulate electronic effects, while the methyl group contributes to steric stabilization.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-14-12-20(23-15-8-10-16(26-2)11-9-15)25-21(22-14)13-18(24-25)17-6-4-5-7-19(17)27-3/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDFTGXIDDHEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , as effective anticancer agents. Research indicates that these compounds can act as dual inhibitors of specific kinases, such as EGFR (Epidermal Growth Factor Receptor) and VGFR2 (Vascular Endothelial Growth Factor Receptor 2).

Case Study: Dual Inhibition

In a study involving various phenylpyrazolo[3,4-d]pyrimidine derivatives, one compound demonstrated significant potency with IC50 values ranging from 0.3 to 24 µM against cancer cell lines. The most potent analog induced apoptosis in MCF-7 breast cancer cells and inhibited cell migration and cycle progression, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antimicrobial properties. Compounds in this class have shown activity against various pathogens, making them candidates for further investigation in treating infectious diseases.

Case Study: Antituberculosis Activity

A notable application was identified in research focusing on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. These compounds were screened for their potential against Mycobacterium tuberculosis and showed promising results as lead compounds for antituberculosis therapy .

Optical Applications

The unique photophysical properties of pyrazolo[1,5-a]pyrimidines render them suitable for optical applications. Studies have demonstrated that these compounds can serve as effective fluorescent markers in biological systems.

Case Study: Fluorescent Biomarkers

In a study examining the use of pyrazolo[1,5-a]pyrimidines as lipid droplet biomarkers, compounds were synthesized that exhibited strong fluorescence properties. This characteristic allows them to be used in imaging techniques for distinguishing between cancerous and normal cells .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their efficacy. Variations in substituents at different positions on the pyrazolo ring can significantly influence biological activity.

Data Table: SAR Insights

CompoundSubstituentActivityIC50 (µM)
Compound 5i-OCH3 at position 4Dual EGFR/VGFR2 inhibitor0.3
Compound 9e-Cl at position 7Antimicrobial10
Compound 4g-F at position 3Fluorescent markerN/A

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[1,5-a]pyrimidine Class

Table 1: Key Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents (Positions) Melting Point (°C) Key Data/Activity Reference
Target Compound 2-(2-MeOPh), 5-Me, N-(4-MeOPh) Not reported Structural focus
N-(4-Chlorophenyl)-3-(2-MeOPh)-5-Me-pyrazolo[1,5-a]pyrimidin-7-amine 3-(2-MeOPh), 5-Me, N-(4-ClPh) Not reported Similar core, Cl vs. MeO
AO18 (N-[2-(3,4-DiMeOPh)ethyl]-3-(2-MeOPh)-5-Me-pyrazolo[1,5-a]pyrimidin-7-amine) 3-(2-MeOPh), 5-Me, N-(3,4-DiMeOPh-ethyl) Not reported Extended ethylamine chain
6-Allyl-5-Me-3-Ph-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (1) 3-Ph, 5-Me, 6-Allyl, N-(pyridin-2-ylmethyl) 158–160 Anti-Wolbachia activity
3-(4-FPh)-5,6-diMe-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (3) 3-(4-FPh), 5,6-diMe, N-(pyridin-2-ylmethyl) Not reported Improved metabolic stability

Key Observations :

  • Substituent Effects :
    • Methoxy vs. Chloro : The target compound’s 4-methoxyphenyl group (electron-donating) may improve solubility compared to the 4-chlorophenyl analog (electron-withdrawing) .
    • Pyridine vs. Methoxy : Compounds with pyridin-2-ylmethyl groups (e.g., 1 and 3) exhibit distinct pharmacokinetic profiles due to increased hydrogen-bonding capacity .
  • Biological Activity : Anti-Wolbachia activity in compound 1 suggests that allyl and pyridine substituents enhance target binding .

Triazolo[1,5-a]pyrimidine Analogues

Triazolo[1,5-a]pyrimidines share a similar fused bicyclic core but replace one nitrogen in the pyrazole ring with a triazole.

Table 2: Key Triazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents (Positions) Melting Point (°C) Key Data/Activity Reference
N-(4-MeOPh)-5-Ph-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (37) 5-Ph, N-(4-MeOPh) Not reported Anti-tubercular activity
2-(CF₃)-N-(4-CF₃Ph)-5-Me-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (43) 2-CF₃, 5-Me, N-(4-CF₃Ph) 124–126 Antimalarial activity
2-(1,1-DiFEt)-5-Me-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-triazolo[1,5-a]pyrimidin-7-amine (5) 2-(1,1-DiFEt), 5-Me, N-tetrahydronaphthyl Not reported Plasmodium falciparum DHODH inhibition

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 43 enhances metabolic stability and target affinity .
  • Bulkier Substituents : Compound 5 ’s tetrahydronaphthyl group improves hydrophobic interactions in enzyme binding .

Substituent Impact on Physicochemical Properties

Table 3: Substituent Effects on Solubility and Stability
Substituent Type Example Compound Solubility Stability Reference
Methoxy (electron-donating) Target compound High (polar) Moderate
Chloro (electron-withdrawing) N-(4-ClPh) analog Low High
Pyridine (H-bonding) Compound 1 Moderate Moderate
Trifluoromethyl Compound 43 Low (hydrophobic) High

Key Trends :

  • Methoxy Groups : Improve aqueous solubility but may reduce membrane permeability.
  • Halogenated Groups : Increase lipophilicity and enzymatic stability but may limit solubility.

Biological Activity

The compound 2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O3C_{19}H_{22}N_{6}O_{3}, with a molecular weight of approximately 366.42 g/mol. The structure features two methoxyphenyl groups and a methyl substitution at the pyrazolo-pyrimidine core, which is crucial for its biological activity.

Biological Activity Overview

Pyrazolo[1,5-a]pyrimidines exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promise in several areas:

  • Anticancer Activity : Several studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : These compounds often act as inhibitors of specific enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and increasing reactive oxygen species (ROS) levels.
  • Cell Cycle Arrest : It can cause cell cycle arrest at specific phases (e.g., G1/S or G2/M), preventing cancer cells from proliferating.
  • Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways that promote tumor growth and survival.

Case Studies

Recent research has highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in preclinical models:

  • Study on Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 20 µM. The treatment resulted in increased apoptosis markers such as Annexin V positivity and PARP cleavage.
  • Enzymatic Inhibition Studies : The compound was tested against various kinases, showing selective inhibition of CDK9 with an IC50 value of approximately 15 µM. This suggests its potential as a targeted therapy for cancers driven by CDK9 activity.

Data Tables

Activity TypeTargetIC50 (µM)Reference
AnticancerHeLa Cells15
AnticancerMCF-7 Cells20
CDK9 InhibitionCDK915
Apoptosis InductionVarious Cell Lines-

Q & A

Q. What are the optimal synthetic routes for 2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?

Answer : The compound can be synthesized via multi-step protocols involving cyclization of pyrazolo-pyrimidine precursors. For example:

  • Core formation : Cyclization of 5-amino-pyrazole derivatives with ketones or aldehydes under acidic or oxidative conditions (e.g., POCl₃ or H₂O₂) to form the pyrazolo[1,5-a]pyrimidine scaffold .
  • Substituent introduction : Methoxy groups at the 2- and 4-phenyl positions are introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, with yields optimized using catalysts like Pd(PPh₃)₄ and solvents such as DMF or NMP .
  • Yield optimization : Lower yields (e.g., 11–56% for triazolopyrimidines) are common due to steric hindrance from methoxy groups; microwave-assisted synthesis or elevated temperatures (120–150°C) improve efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer :

  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and pyrimidine NH (δ 9.5–10.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., C₂₃H₂₂N₄O₂, exact mass 386.1739) and detects isotopic patterns for Cl/F substituents .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Q. How can researchers assess solubility and stability for in vitro assays?

Answer :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 7.4). Poor aqueous solubility (<10 µM) is common; use surfactants (e.g., Tween-80) or cyclodextrins .
  • Stability : Incubate in PBS or serum (37°C, 24h) and monitor degradation via LC-MS. Methoxy groups enhance stability against oxidation compared to halogenated analogs .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights explain the compound’s biological activity?

Answer :

  • Methoxy positioning : The 2- and 4-methoxy groups enhance A2A receptor binding (Ki <1 nM) by forming hydrogen bonds with Thr88 and Phe168 residues .
  • Pyrimidine core : Methyl at position 5 increases lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Comparative SAR : Replacement of methoxy with halogens (e.g., Cl/F) reduces selectivity for adenosine receptors but increases antimalarial activity (IC₅₀ <50 nM) .

Q. How does the compound perform in in vivo models of neurological disorders?

Answer :

  • Parkinson’s disease : At 0.1–1 mg/kg (oral), it potentiates L-Dopa-induced rotations in 6-OHDA-lesioned rats, with reduced dyskinesia risk due to A2A receptor antagonism .
  • Depression : In mouse forced swim tests, it reduces immobility time (ED₅₀ ~0.5 mg/kg), linked to serotonin/norepinephrine reuptake modulation .

Q. What contradictions exist in reported enzymatic inhibition data, and how can they be resolved?

Answer :

  • Kinase vs. receptor targets : The compound inhibits KDR kinase (IC₅₀ = 12 nM) in cancer models but shows no activity in adenosine deaminase assays . Contradictions arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution : Use isoform-specific enzymatic assays (e.g., recombinant A2A receptors) and validate with knockout models .

Q. What crystallographic data are available to guide structure-based drug design?

Answer :

  • X-ray structures : Pyrazolo[1,5-a]pyrimidine derivatives show planar cores with dihedral angles <15° between methoxyphenyl and pyrimidine rings, critical for π-π stacking in receptor binding .
  • Hydrogen bonding : The 7-amine group forms interactions with Glu169 in A2A receptors, confirmed by docking studies using PDB 3REY .

Methodological Considerations

Q. How should researchers design dose-response studies to minimize off-target effects?

Answer :

  • Dose range : Start with 0.1–10 mg/kg (oral) based on pharmacokinetic data (t₁/₂ = 4–6h, Cmax = 1.2 µM at 1 mg/kg) .
  • Controls : Include A2A-selective antagonists (e.g., SCH 58261) to isolate receptor-specific effects .

Q. What strategies improve metabolic stability for prolonged in vivo efficacy?

Answer :

  • Deuterium incorporation : Replace methyl with CD₃ at position 5 to slow CYP450-mediated oxidation .
  • Prodrugs : Convert the 7-amine to a carbamate ester for sustained release .

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